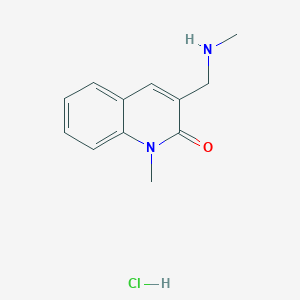
8-氯-2-(2,5-二氯苯基)喹啉-4-甲酰氯
描述
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride, also known as CQ-Cl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid with a molecular weight of 437.6 g/mol and a melting point of 106-107 °C. CQ-Cl has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学研究应用
Medicinal Chemistry and Drug Synthesis
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: is a valuable compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. It can be used to synthesize various biologically active derivatives that may serve as potential therapeutic agents. The versatility of the quinoline ring allows for the introduction of various substituents that can enhance the compound’s activity and specificity towards biological targets .
Proteomics Research
In proteomics, this compound can be utilized as a precursor for the synthesis of probes or markers. These markers can help in the identification and quantification of proteins within complex biological samples, aiding in the understanding of protein function, interaction, and disease-related alterations .
Agricultural Chemistry
The quinoline structure of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride can be modified to create compounds with potential use in agriculture. These could include the development of new pesticides or herbicides, where the compound’s chemical properties might be harnessed to control pests and weeds effectively .
Material Science
In material science, this compound could be involved in the synthesis of novel organic materials. Its rigid aromatic structure makes it a candidate for creating polymers or small molecules with specific optical or electronic properties, which could be useful in the development of OLEDs or other electronic devices .
Environmental Science
The compound’s reactivity and structural features could be exploited in environmental science for the synthesis of sensors or absorbents. These could be used to detect or remove hazardous substances from the environment, contributing to pollution control and environmental monitoring efforts .
Analytical Chemistry
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: may be used in the development of analytical reagents or standards. Due to its defined structure and reactivity, it can serve as a reference compound in various analytical techniques, helping to ensure the accuracy and reliability of analytical results .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways. Its structure allows for interaction with a wide range of biological molecules, making it a useful tool for dissecting complex biochemical processes .
属性
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWUQVZEPATLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)





![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)


